

# Minzasolmin: A Technical Guide to a Novel Alpha-Synuclein Misfolding Inhibitor

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For Researchers, Scientists, and Drug Development Professionals

### **Abstract**

**Minzasolmin** (UCB0599) is an orally bioavailable, brain-penetrant small molecule inhibitor of alpha-synuclein (α-synuclein) misfolding, currently under investigation as a potential disease-modifying therapy for Parkinson's disease. This document provides a comprehensive technical overview of **Minzasolmin**'s chemical structure, physicochemical properties, mechanism of action, pharmacokinetics, and preclinical efficacy. Detailed experimental methodologies and key data from pivotal studies are presented to support further research and development efforts.

# **Chemical Structure and Physicochemical Properties**

**Minzasolmin** is the (R)-enantiomer of the racemic mixture NPT200-11.[1] Its chemical identity and known properties are summarized below.

Table 1: Chemical and Physicochemical Properties of Minzasolmin

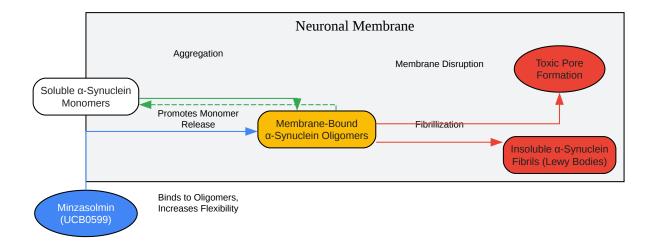


| Property          | Value   | Reference |
|-------------------|---|-----------|
| IUPAC Name        | N-[(1R)-1-(1H-indol-3-<br>ylmethyl)pentyl]-2-(4-<br>methylpiperazin-1-yl)thiazole-<br>5-carboxamide | [2]       |
| Synonyms          | UCB0599, (R)-NPT200-11,<br>DLX313   | [3][4]    |
| Molecular Formula | C23H31N5OS  | [5][6]    |
| Molecular Weight  | 425.59 g/mol  | [5][6]    |
| CAS Number        | 1802518-92-8  |           |
| Appearance        | Solid   | _         |
| Solubility        | 10 mM in DMSO   | _         |

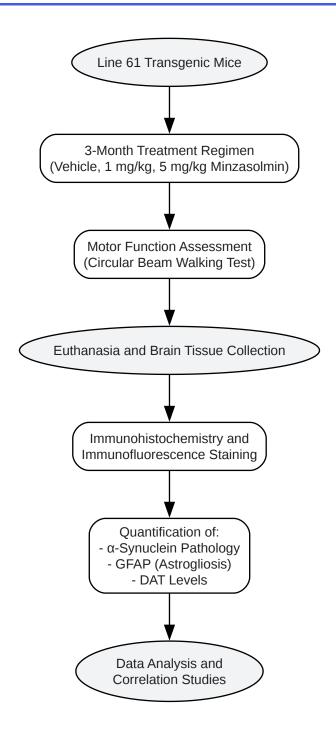
# **Mechanism of Action**

**Minzasolmin** is designed to inhibit the aggregation of  $\alpha$ -synuclein, a key pathological process in Parkinson's disease. It selectively binds to misfolded  $\alpha$ -synuclein intermediates, such as oligomers, that are bound to cell membranes.[1][7] This interaction is believed to increase the flexibility of the  $\alpha$ -synuclein oligomers, impairing their ability to embed further into the membrane and seed the formation of larger, toxic fibrils.[1][7] By promoting the release of  $\alpha$ -synuclein monomers from these oligomeric species, **Minzasolmin** helps to reduce the accumulation of pathological  $\alpha$ -synuclein in the brain.[1][7]









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